molecular formula C11H10N2O2 B8301109 2,2-dimethyl-6-cyano-3,4-dihydro-2H-1,3-benzoxazin-4-one

2,2-dimethyl-6-cyano-3,4-dihydro-2H-1,3-benzoxazin-4-one

Cat. No.: B8301109
M. Wt: 202.21 g/mol
InChI Key: OLWUZBJUCLENRJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-6-cyano-3,4-dihydro-2H-1,3-benzoxazin-4-one is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2,2-dimethyl-4-oxo-3H-1,3-benzoxazine-6-carbonitrile

InChI

InChI=1S/C11H10N2O2/c1-11(2)13-10(14)8-5-7(6-12)3-4-9(8)15-11/h3-5H,1-2H3,(H,13,14)

InChI Key

OLWUZBJUCLENRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=C(O1)C=CC(=C2)C#N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC1(C)N=C(Cl)c2cc(C#N)ccc2O1
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Synthesis routes and methods II

Procedure details

1.9 g of 1H-2-pyridone are added to a stirred slurry of 741 mg of NaH (80%) in 40 ml of dry DMF while passing N2 into the flask. After the mixture has been stirred for 0.5 hour, 2.2 g of 2,2-dimethyl-4-chloro-6-cyano-2H-1,3-benzoxazine ("IIa"; m.p. 127°-129°; obtainable by condensing 5-cyano-2-hydroxybenzamide with acetone to form 2,2-dimethyl-6-cyano-3,4-dihydro-2H-1,3-benzoxazin-4-one (m.p. 213°-216°) and subsequently reacting the product with POCl3 /PCl5) are added, and the mixture is stirred at 50° for a further 72 hours. Saturated NaCl solution is subsequently added, the mixture is extracted with ethyl acetate, the organic phase is washed with NaCl solution, dried over sodium sulfate and evaporated, and the residue is chromatographed on silica gel (ethyl acetate/petroleum ether). 2,2-Dimethyl-4-(2-pyridyl-oxy)-6-cyano-2H-1,3-benzoxazine ("A"; m.p. 115°- 116°) is obtained as the first fraction, and 2,2-dimethyl-4-(2-oxo-1,2-dihydropyridyl)-6-cyano-2H-1,3-benzoxazine ("B"; m.p. 158°-159°) as the second fraction.
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741 mg
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40 mL
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2,2-dimethyl-4-chloro-6-cyano-2H-1,3-benzoxazine
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